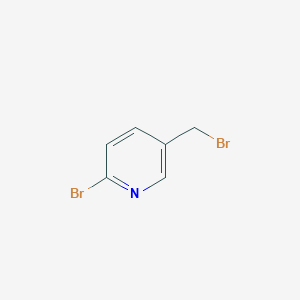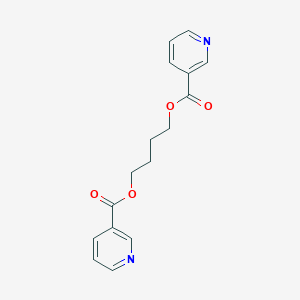
4-(Pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is also known as PBPC and has been synthesized using various methods.
Applications De Recherche Scientifique
4-(Pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate has been used in various scientific research applications. One of the most common applications is in the field of organic chemistry, where it is used as a building block for the synthesis of various compounds. PBPC has also been used in the development of new drugs and pharmaceuticals due to its potential therapeutic properties. Additionally, PBPC has been used in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The exact mechanism of action of 4-(Pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate is not fully understood. However, it has been reported to interact with various biological targets, such as enzymes and receptors. PBPC has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. PBPC has also been reported to interact with certain receptors, such as the nicotinic acetylcholine receptor.
Effets Biochimiques Et Physiologiques
4-(Pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate has been reported to have various biochemical and physiological effects. PBPC has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions. PBPC has also been reported to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases. Additionally, PBPC has been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(Pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate in lab experiments is its high purity and quality. PBPC has been synthesized using various methods, which have been reported to yield high-quality PBPC. Additionally, PBPC has been shown to have various potential applications in scientific research. However, one of the limitations of using PBPC in lab experiments is its cost. PBPC is a relatively expensive compound, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 4-(Pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate. One potential direction is the further exploration of its potential therapeutic properties. PBPC has been shown to have potential therapeutic properties in the treatment of various diseases, such as neurodegenerative diseases and inflammatory conditions. Another potential direction is the development of new materials, such as polymers and coatings, using PBPC as a building block. Additionally, the development of new synthesis methods for PBPC may lead to improved yields and lower costs.
In conclusion, 4-(Pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. PBPC has been synthesized using various methods and has been shown to have potential therapeutic properties, as well as applications in the development of new materials. Further research and development of PBPC may lead to new discoveries and innovations in various fields of study.
Méthodes De Synthèse
The synthesis of 4-(Pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate has been achieved using various methods. One of the most commonly used methods is the reaction between 4-pyridinecarboxylic acid and 4-(bromomethyl)butyl pyridine-3-carboxylate in the presence of a base. Another method involves the reaction between 4-pyridinecarboxylic acid and 4-(chloromethyl)butyl pyridine-3-carboxylate in the presence of a base and a solvent. These methods have been reported to yield high purity and high-quality PBPC.
Propriétés
Numéro CAS |
101952-76-5 |
|---|---|
Nom du produit |
4-(Pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate |
Formule moléculaire |
C16H16N2O4 |
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
4-(pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate |
InChI |
InChI=1S/C16H16N2O4/c19-15(13-5-3-7-17-11-13)21-9-1-2-10-22-16(20)14-6-4-8-18-12-14/h3-8,11-12H,1-2,9-10H2 |
Clé InChI |
PPJDCSQLKYABRQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)OCCCCOC(=O)C2=CN=CC=C2 |
SMILES canonique |
C1=CC(=CN=C1)C(=O)OCCCCOC(=O)C2=CN=CC=C2 |
Autres numéros CAS |
101952-76-5 |
Synonymes |
4-(pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



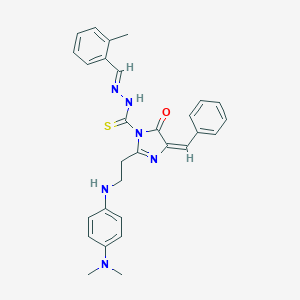
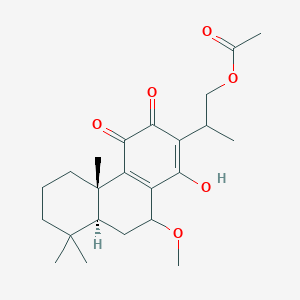
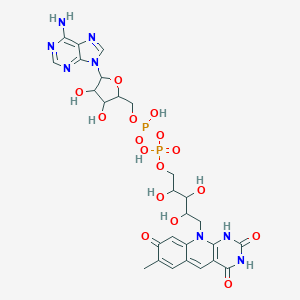
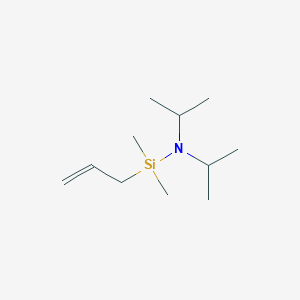
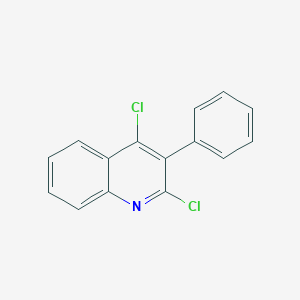
![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B25412.png)
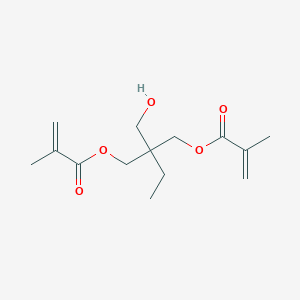
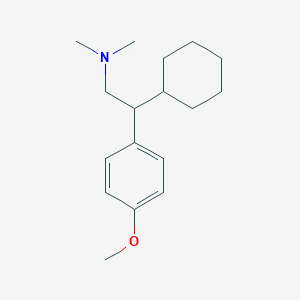
![N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide](/img/structure/B25424.png)
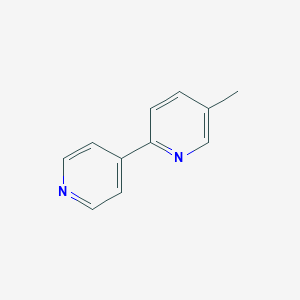
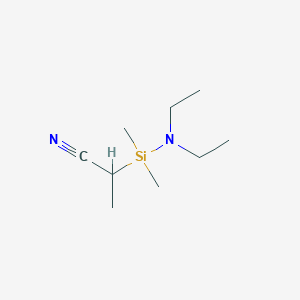

![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)
